Debutyldronedarone hydrochloride

Description

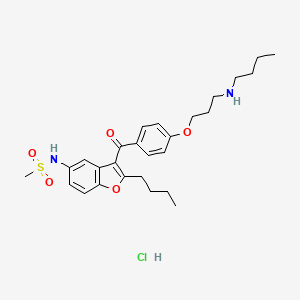

Structure

2D Structure

Properties

IUPAC Name |

N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5S.ClH/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2;/h10-15,19,28-29H,4-9,16-18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXBTJLIQYUYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747514 | |

| Record name | N-(2-Butyl-3-{4-[3-(butylamino)propoxy]benzoyl}-1-benzofuran-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197431-02-0 | |

| Record name | N-(2-Butyl-3-{4-[3-(butylamino)propoxy]benzoyl}-1-benzofuran-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Chemical Structure of Debutyldronedarone Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debutyldronedarone (B1669980), also known as N-desbutyldronedarone, is the major active metabolite of the antiarrhythmic drug dronedarone (B1670951).[1] Its formation occurs through the N-debutylation of dronedarone, a process primarily mediated by cytochrome P450 enzymes, particularly CYP3A.[1][2] As a significant circulating metabolite with pharmacological activity, the unambiguous elucidation of its chemical structure is critical for understanding the overall safety and efficacy profile of dronedarone. This technical guide provides a comprehensive overview of the chemical structure elucidation of debutyldronedarone hydrochloride, detailing its synthesis, spectroscopic characterization, and analytical methodologies.

Chemical Identity and Structure

This compound is the hydrochloride salt of N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide.[3]

Chemical Structure

Caption: Chemical Structure of this compound.

Table 1: Chemical Identity of this compound

| Parameter | Value | Reference |

| IUPAC Name | N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | [3] |

| Molecular Formula | C₂₇H₃₇ClN₂O₅S | [3] |

| Molecular Weight | 537.1 g/mol | [3] |

| CAS Number | 197431-02-0 | [3] |

Synthesis of this compound

Debutyldronedarone is a known impurity and metabolite of dronedarone. Its synthesis is crucial for obtaining a reference standard for analytical purposes. A synthetic route has been described starting from 2-butyl-5-nitrobenzofuran.[4][5]

Synthetic Workflow

References

- 1. Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Desbutyl Dronedarone Hydrochloride | C27H37ClN2O5S | CID 71315590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide to the Synthesis of Debutyldronedarone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Debutyldronedarone hydrochloride, a primary active metabolite of the antiarrhythmic drug Dronedarone. While often discussed in the context of being a process-related impurity or metabolite, dedicated synthetic routes have been developed. This document details the core methodologies, presents quantitative data in a structured format, and visualizes the reaction sequences for clarity.

Introduction

Debutyldronedarone, also known as N-debutyldronedarone, is a pharmacodynamically active metabolite of Dronedarone.[1] Its synthesis is of significant interest for its use as a reference standard in impurity profiling and for further pharmacological studies. The synthetic strategies often parallel those of Dronedarone, typically involving the construction of a substituted benzofuran (B130515) core, followed by functional group manipulations to introduce the requisite side chains.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic routes. The most common strategies involve the alkylation of a key phenol (B47542) intermediate. A representative pathway begins with the versatile starting material, 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitro benzofuran.

Pathway 1: Synthesis via N-Boc Protected Intermediate

A documented pathway for synthesizing Debutyldronedarone involves the use of an N-Boc protected amino alcohol, which is then coupled to the benzofuran core. This method provides a controlled introduction of the side chain.

The key steps in this pathway are:

-

Alkylation: The phenolic hydroxyl group of 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitro benzofuran is alkylated.

-

Reduction of Nitro Group: The nitro group is subsequently reduced to an amine.

-

Sulfonylation: The resulting amino group is treated with methanesulfonyl chloride to form the sulfonamide.

-

Deprotection and Hydrochloride Salt Formation: The final step involves the removal of the Boc protecting group and conversion to the hydrochloride salt.

Pathway 2: Direct Alkylation with a Monobutylated Amine

An alternative approach involves the direct alkylation of the phenolic intermediate with a monobutylated aminopropoxy chloride. This route is more direct but may require careful control of reaction conditions to avoid side products.

The logical flow of this pathway is as follows:

-

Preparation of Alkylating Agent: Synthesis of N-(3-chloropropyl)butan-1-amine.

-

Alkylation: Coupling of the alkylating agent with 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitro benzofuran.

-

Reduction: Conversion of the nitro group to an amine.

-

Sulfonylation: Formation of the methanesulfonamide.

-

Salt Formation: Conversion to the hydrochloride salt.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are based on established methodologies for the synthesis of Dronedarone and its analogues.

Protocol 1: Synthesis of N-(2-butyl-3-(4-(3-(butyl(tert-butoxycarbonyl)amino)propoxy)benzoyl)benzofuran-5-yl)methanesulfonamide (N-Boc-Debutyldronedarone)

-

Alkylation: To a solution of 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitro benzofuran in anhydrous DMF, add potassium carbonate and potassium iodide. The mixture is stirred at room temperature, followed by the addition of the N-Boc protected aminopropyl chloride. The reaction is heated to 60°C and monitored by TLC until completion. The product is isolated by extraction.

-

Reduction: The alkylated nitro intermediate is dissolved in methanol. A Pt-Cu/C catalyst is added, and the mixture is hydrogenated under a hydrogen atmosphere (45 psi) at room temperature. After the reaction is complete, the catalyst is filtered off.

-

Sulfonylation: The resulting crude amine is dissolved in THF and cooled to 0°C. Triethylamine (B128534) is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0°C and then allowed to warm to room temperature. The product is isolated by extraction and purified by column chromatography.

Protocol 2: Deprotection and Hydrochloride Salt Formation

-

Deprotection: The N-Boc-Debutyldronedarone is dissolved in a solution of 4 M HCl in isopropanol (B130326) and stirred at 0°C, then allowed to warm to room temperature. The solvent is removed under reduced pressure to yield the crude Debutyldronedarone.

-

Final Sulfonylation (if necessary) and Salt Formation: The crude product from the deprotection can be further purified and then treated with methanesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as THF to ensure complete sulfonylation. Following workup, the free base is dissolved in a suitable solvent like ethyl acetate, and a solution of HCl in ether or isopropanol is added to precipitate this compound. The solid is collected by filtration and dried.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of a debutylated substance related to Dronedarone, as reported in the literature.[2]

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Alkylation | K2CO3, KI, anhydrous DMF, 60°C | 90 |

| 2 & 3 | Reduction & Sulfonylation | i. MeOH, H2 (45 psi), Pt-Cu/C, rt; ii. MsCl, THF, TEA, 0°C | 60 (two steps) |

| 4 & 5 | Deprotection & Sulfonylation | i. 4 M HCl-IPA, 0°C → rt; ii. MsCl, THF, TEA, 0°C | 67 (two steps) |

Conclusion

The synthesis of this compound is achievable through multi-step pathways that are analogous to those used for Dronedarone. The key challenges lie in the controlled introduction of the monobutylated side chain and the purification of intermediates. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with Dronedarone and its related substances. Careful execution of these synthetic steps, with appropriate analytical monitoring, is essential for obtaining the target compound in high purity.

References

An In-Depth Technical Guide on the Core Mechanism of Action of Debutyldronedarone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debutyldronedarone (B1669980) hydrochloride is the principal active metabolite of the antiarrhythmic agent, dronedarone (B1670951). While its pharmacological activity is understood to be attenuated compared to the parent compound, its contribution to the overall therapeutic and toxicological profile of dronedarone necessitates a thorough understanding of its mechanism of action. This technical guide provides a comprehensive overview of the available data on the electrophysiological effects and molecular interactions of debutyldronedarone, with a focus on its impact on cardiac ion channels. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of cardiac arrhythmias and the development of novel antiarrhythmic therapies.

Introduction

Dronedarone, a benzofuran (B130515) derivative, is a multi-channel blocking antiarrhythmic drug approved for the management of atrial fibrillation. Following oral administration, dronedarone undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of its main active metabolite, N-debutyl-dronedarone (debutyldronedarone).[1] Studies have indicated that debutyldronedarone possesses 1/10 to 1/3 of the pharmacological activity of the parent drug and circulates at steady-state plasma concentrations comparable to those of dronedarone.[1][2] Given its sustained presence and inherent pharmacological activity, a detailed characterization of debutyldronedarone's mechanism of action is critical for a complete understanding of dronedarone's clinical effects.

Molecular Interactions

Inhibition of Cytochrome P450 Enzymes

Debutyldronedarone has been identified as a reversible inhibitor of cytochrome P450 2J2 (CYP2J2), a prominent cardiac enzyme.

| Compound | Enzyme | Inhibition Constant (Ki) | Mode of Inhibition |

| N-desbutyldronedarone (NDBD) | CYP2J2 | 0.55 µM | Mixed |

Table 1: Reversible Inhibition of Human Cytochrome P450 2J2 by Debutyldronedarone.[3][4]

Cardiac Electrophysiology

While specific electrophysiological studies detailing the effects of debutyldronedarone on a wide range of cardiac ion channels are not as extensively published as those for its parent compound, the available information suggests a similar, albeit less potent, multi-channel blocking profile. The primary mechanism of action of dronedarone involves the modulation of sodium, potassium, and calcium channels, as well as adrenergic receptors. It is plausible that debutyldronedarone shares these targets.

Signaling Pathways

The antiarrhythmic effects of dronedarone and, by extension, debutyldronedarone, are mediated through the modulation of ion channel activity, which directly impacts the cardiac action potential. The blockade of potassium channels prolongs repolarization, while the inhibition of sodium and calcium channels affects depolarization and plateau phases, respectively.

Experimental Protocols

Determination of CYP2J2 Inhibition

The reversible inhibition of CYP2J2 by N-desbutyldronedarone was investigated using human recombinant CYP2J2 enzymes. The experimental protocol likely involved the following steps:

-

Incubation: Recombinant CYP2J2 was incubated with a probe substrate (e.g., astemizole) in the presence of varying concentrations of N-desbutyldronedarone.

-

Reaction Initiation: The metabolic reaction was initiated by the addition of NADPH.

-

Metabolite Quantification: The formation of the probe substrate's metabolite was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The inhibition constant (Ki) and the mode of inhibition were determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Dixon plots).

Conclusion

Debutyldronedarone hydrochloride, as the primary active metabolite of dronedarone, contributes to the overall pharmacological effect of the parent drug through a multi-channel blocking mechanism. While its potency is less than that of dronedarone, its significant circulating levels underscore the importance of understanding its specific interactions with cardiac ion channels and metabolic enzymes. Further detailed electrophysiological studies are warranted to fully elucidate the quantitative aspects of its ion channel blockade and to refine our understanding of its role in both the therapeutic efficacy and potential for adverse effects associated with dronedarone therapy. This knowledge will be invaluable for the future development of safer and more effective antiarrhythmic agents.

References

Pharmacokinetic Profile of Debutyldronedarone Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debutyldronedarone (B1669980), also known as N-debutyl dronedarone (B1670951), is the primary and pharmacologically active metabolite of dronedarone, a benzofuran (B130515) derivative antiarrhythmic agent.[1][2] Dronedarone is prescribed for the management of paroxysmal or persistent atrial fibrillation to reduce the risk of hospitalization.[3] Understanding the pharmacokinetic profile of debutyldronedarone is crucial for a comprehensive assessment of the safety and efficacy of its parent drug, as this metabolite contributes to the overall pharmacological effect. This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of debutyldronedarone hydrochloride, supported by experimental methodologies and visual representations of key pathways.

Pharmacokinetic Profile

The pharmacokinetic properties of debutyldronedarone are intrinsically linked to its parent compound, dronedarone. Following oral administration of dronedarone, debutyldronedarone is formed and circulates in the plasma, with its exposure being similar to that of the parent drug at steady state.[1][3]

Absorption

Debutyldronedarone is not administered directly but is formed via the metabolism of dronedarone. The appearance of debutyldronedarone in plasma is therefore dependent on the absorption and first-pass metabolism of dronedarone.[3] Peak plasma concentrations of both dronedarone and its N-debutyl metabolite are typically reached within 3 to 6 hours after oral administration of dronedarone with food.[3]

Distribution

Debutyldronedarone is highly bound to plasma proteins, primarily albumin.[3][4] This high degree of protein binding influences its distribution within the body.

Table 1: Distribution Characteristics of Debutyldronedarone

| Parameter | Value | Reference |

| Plasma Protein Binding | 98.5% | [3] |

Metabolism

Dronedarone is extensively metabolized, with N-debutylation to form debutyldronedarone being a major initial pathway.[1][4] This conversion is primarily catalyzed by cytochrome P450 3A4 (CYP3A4).[4][5] Debutyldronedarone is itself further metabolized through several pathways. Monoamine oxidases (MAO), specifically MAO-A, contribute to its metabolism.[6][7] Further metabolism of debutyldronedarone leads to the formation of other metabolites, including propanoic acid-dronedarone and phenol-dronedarone, which are then subject to further biotransformation.[1][7]

Table 2: Metabolism of Debutyldronedarone

| Metabolic Pathway | Primary Enzymes Involved | Resulting Metabolites | Reference |

| Formation from Dronedarone | CYP3A4 | Debutyldronedarone | [4][5] |

| Further Metabolism | MAO-A | Propanoic acid-dronedarone, Phenol-dronedarone | [7] |

Excretion

The elimination of debutyldronedarone is closely tied to the excretion of dronedarone and its various metabolites. Following oral administration of radiolabeled dronedarone, the majority of the dose is excreted in the feces (approximately 84%), with a smaller portion in the urine (around 6%), primarily as metabolites.[2][3] Unchanged dronedarone and debutyldronedarone account for less than 15% of the total radioactivity in the plasma.[6]

Table 3: Elimination Half-Life of Debutyldronedarone

| Parameter | Value | Reference |

| Terminal Elimination Half-life | ~20-25 hours | [1] |

Signaling Pathways and Mechanism of Action

The pharmacological activity of debutyldronedarone is reported to be 1/10 to 1/3 as potent as the parent compound, dronedarone.[1][8] Dronedarone itself acts as a multichannel blocker, affecting sodium, potassium, and calcium channels, and also possesses antiadrenergic properties.[3][9] While it is plausible that debutyldronedarone shares a similar mechanism of action, specific studies detailing its independent effects on cardiac ion channels and signaling pathways are limited.

One study in an animal model of ventricular hypertrophy suggested that dronedarone administration resulted in the inhibition of the NFATc4/ERK/AKT signaling pathway.[10][11] However, the direct and independent effects of debutyldronedarone on this or other signaling pathways have not been explicitly elucidated.

Experimental Protocols

In Vitro Metabolism of Dronedarone and Debutyldronedarone

The following protocol is a summary of the methodology used to study the in vitro metabolism of dronedarone and its metabolites in human liver microsomes and cryopreserved hepatocytes.[5][7]

1. Incubation with Human Liver Microsomes (HLM):

-

Reaction Mixture: Pooled HLM (1 mg/mL protein concentration), test compound (dronedarone or debutyldronedarone) at a specified concentration (e.g., 1 µM), and potassium phosphate (B84403) buffer (pH 7.4).

-

Initiation: The reaction is initiated by the addition of an NADPH-generating system.

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., up to 60 minutes).

-

Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify metabolites.

2. Incubation with Cryopreserved Human Hepatocytes:

-

Cell Culture: Cryopreserved human hepatocytes are thawed and cultured according to the supplier's instructions.

-

Treatment: Hepatocytes are incubated with the test compound (dronedarone or debutyldronedarone) at a specified concentration (e.g., 5 µM) in incubation medium.

-

Time Points: Samples of the cell culture medium and/or cell lysates are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Samples are processed (e.g., protein precipitation with an organic solvent) to extract the analytes.

-

Analysis: The extracts are analyzed by LC-MS/MS to determine the rate of disappearance of the parent compound and the formation of metabolites.

LC-MS/MS Method for Simultaneous Determination of Dronedarone and Debutyldronedarone in Human Plasma

This protocol outlines a typical LC-MS/MS method for the quantification of dronedarone and debutyldronedarone in plasma samples.[12]

1. Sample Preparation:

-

Protein Precipitation: To a small volume of human plasma (e.g., 50 µL), an internal standard is added, followed by a protein precipitation agent (e.g., acetonitrile).

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant is transferred to a clean tube or vial for analysis.

2. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: A constant flow rate is maintained (e.g., 0.4 mL/min).

-

Injection Volume: A small volume of the prepared sample is injected (e.g., 5 µL).

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for dronedarone, debutyldronedarone, and the internal standard for selective and sensitive quantification.

Visualizations

Caption: Metabolic pathway of Dronedarone to Debutyldronedarone and its subsequent metabolites.

Caption: Workflow for the quantification of Debutyldronedarone in plasma by LC-MS/MS.

Conclusion

This compound is a significant active metabolite of dronedarone, exhibiting a pharmacokinetic profile that contributes to the overall therapeutic and safety considerations of the parent drug. It is characterized by high plasma protein binding, a terminal elimination half-life of approximately 20-25 hours, and is formed primarily by CYP3A4-mediated metabolism of dronedarone. Further metabolism of debutyldronedarone is facilitated by enzymes such as MAO-A. While specific quantitative pharmacokinetic parameters such as Cmax and AUC for debutyldronedarone as a standalone entity are not extensively reported, its exposure is known to be similar to that of dronedarone at steady state. The provided experimental protocols offer a foundation for researchers to conduct further investigations into the nuanced pharmacokinetic and pharmacodynamic properties of this important metabolite. Future research should aim to further delineate the specific contributions of debutyldronedarone to the clinical effects of dronedarone, including its direct interactions with cardiac ion channels and cellular signaling pathways.

References

- 1. Dronedarone | C31H44N2O5S | CID 208898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oaji.net [oaji.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. products.sanofi.us [products.sanofi.us]

- 7. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multaq (dronedarone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 9. Dronedarone in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the NFATc4/ERK/AKT Pathway and Improvement of Thiol-Specific Oxidative Stress by Dronedarone Possibly Secondary to the Reduction of Blood Pressure in an Animal Model of Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the NFATc4/ERK/AKT Pathway and Improvement of Thiol-Specific Oxidative Stress by Dronedarone Possibly Secondary to the Reduction of Blood Pressure in an Animal Model of Ventricular Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Debutyldronedarone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debutyldronedarone hydrochloride is the principal pharmacologically active metabolite of dronedarone (B1670951), a multichannel-blocking antiarrhythmic agent. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, with a focus on its effects on cardiac ion channels and its potential anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental protocols, and presents key pathways and workflows through structured diagrams to support further research and development. While Debutyldronedarone is noted to be less potent than its parent compound, its sustained presence in plasma warrants a thorough understanding of its independent biological effects.

Introduction

Dronedarone is a benzofuran (B130515) derivative developed to reduce the risk of hospitalization for atrial fibrillation. It exerts its antiarrhythmic effects by blocking multiple cardiac ion channels, including potassium, sodium, and calcium channels, and by antagonizing adrenergic receptors.[1][2] Dronedarone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to its main active metabolite, Debutyldronedarone (also known as N-debutyl dronedarone).[3] This metabolite is pharmacodynamically active, possessing a similar mechanism of action to dronedarone but with a reported potency of approximately one-tenth to one-third that of the parent drug.[4] Given its significant circulation in plasma, a detailed characterization of the in vitro biological activity of this compound is crucial for a complete understanding of the overall pharmacological profile of dronedarone therapy.

Cardiac Ion Channel Activity

The primary antiarrhythmic action of dronedarone and its active metabolite is the modulation of cardiac ion channels. While specific quantitative data for this compound is limited in publicly available literature, its activity can be inferred from comparative statements with dronedarone. The following table summarizes the known in vitro activities of dronedarone on key cardiac ion channels, providing a benchmark for the expected, albeit less potent, activity of Debutyldronedarone.

Table 1: Summary of In Vitro Cardiac Ion Channel Inhibition by Dronedarone Hydrochloride

| Target Ion Channel | Assay Type | Cell Line | IC50 (μM) | Reference |

| hERG (IKr) | Two-microelectrode voltage-clamp | Xenopus laevis oocytes | 9.2 | [5] |

| KvLQT1/minK (IKs) | Two-microelectrode voltage-clamp | Xenopus laevis oocytes | >100 (33.2% inhibition at 100 μM) | [5][6] |

| Fast Na+ Current (INa) | Patch-clamp | Guinea pig ventricular myocytes | 0.7 (at Vhold = -80 mV) | [7] |

| L-type Ca2+ Current (ICa,L) | Patch-clamp | Guinea pig ventricular myocytes | 0.4 (at Vhold = -40 mV) | [7] |

| HCN4 | Patch-clamp | CHO cells | 1.0 | [7] |

| K(2P)2.1 (TREK1) | Whole-cell patch clamp | Mammalian cells | 6.1 | [8] |

| K(2P)3.1 (TASK1) | Whole-cell patch clamp | Mammalian cells | 5.2 | [8] |

| SK2 Channels (IKAS) | Patch-clamp | HEK-293 cells | 1.7 |

Based on the reported relative potency, the IC50 values for this compound are expected to be 3 to 10 times higher than those listed for dronedarone.

Anti-Inflammatory Activity

Recent studies have indicated a potential role for dronedarone in modulating inflammatory pathways. Research has identified dronedarone as an inhibitor of the NLRP3 inflammasome, with an IC50 value of 6.84 μM against IL-1β release.[1] Conversely, another study suggested that amiodarone, a structural analog of dronedarone, activates inflammasomes through its reactive metabolites, a characteristic not observed with dronedarone.[9] While direct in vitro studies on the anti-inflammatory effects of this compound are not yet available, the findings for the parent compound suggest a potential for immunomodulatory activity that warrants further investigation.

Signaling Pathway: NLRP3 Inflammasome Inhibition

The following diagram illustrates the proposed mechanism of NLRP3 inflammasome inhibition by dronedarone, which may be a shared characteristic of its active metabolite, Debutyldronedarone.

References

- 1. Discovery of dronedarone and its analogues as NLRP3 inflammasome inhibitors with potent anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaji.net [oaji.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel electrophysiological properties of dronedarone: inhibition of human cardiac two-pore-domain potassium (K2P) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Debutyldronedarone Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debutyldronedarone (B1669980) hydrochloride, the principal active metabolite of the antiarrhythmic drug dronedarone (B1670951), is a compound of significant interest in cardiovascular pharmacology. This technical guide provides an in-depth overview of its chemical and physical properties, pharmacological profile, and relevant experimental methodologies. Debutyldronedarone hydrochloride is identified by the CAS Number 197431-02-0.[1] While sharing pharmacological characteristics with its parent compound, including effects on cardiac ion channels, it also exhibits its own distinct metabolic and pharmacokinetic profile. This document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and visualizes its metabolic pathways to serve as a comprehensive resource for the scientific community.

Chemical and Physical Properties

This compound is a benzofuran (B130515) derivative. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 197431-02-0 | [1] |

| Molecular Formula | C₂₇H₃₇ClN₂O₅S | [1] |

| Molecular Weight | 537.1 g/mol | [1] |

| IUPAC Name | N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | [1] |

| Melting Point | 136-142°C | [2] |

| Boiling Point | 660.3 ± 65.0 °C (Predicted) | [2] |

| pKa | 7.40 ± 0.30 (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727). | [2] |

| Appearance | Pale Beige to Light Brown Solid | [2] |

Pharmacology and Mechanism of Action

Debutyldronedarone is the major circulating and pharmacologically active metabolite of dronedarone.[3] The parent compound, dronedarone, is a multi-channel blocking antiarrhythmic agent, and it is understood that debutyldronedarone contributes to the overall pharmacological effect.

Pharmacodynamics

While specific in-depth electrophysiological studies on debutyldronedarone are not as extensively published as for its parent compound, it is known to possess a significant fraction of the pharmacodynamic activity of dronedarone. Dronedarone itself exerts its antiarrhythmic effects by blocking multiple cardiac ion channels, including:

-

Potassium Channels: Dronedarone blocks the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current, which contributes to the prolongation of the cardiac action potential and refractory period.[4][5] It has also been shown to inhibit two-pore-domain potassium (K2P) channels.[6]

-

Sodium Channels: It causes a state-dependent inhibition of fast sodium channels, which is more pronounced at higher heart rates.[7]

-

Calcium Channels: Dronedarone blocks L-type calcium currents in a use- and frequency-dependent manner.[4][7]

Studies on human atrial myocytes and HEK-293 cells have indicated that dronedarone is a more potent inhibitor of small conductance calcium-activated potassium (SK) channels compared to amiodarone, and this action may contribute to its antiarrhythmic efficacy.[8] Given that debutyldronedarone is an active metabolite, it is plausible that it shares these multi-channel blocking properties, although likely with different potencies for each channel.

Pharmacokinetics and Metabolism

Debutyldronedarone is formed from dronedarone primarily through N-debutylation, a metabolic process largely mediated by cytochrome P450 3A4 (CYP3A4).[3] Both dronedarone and N-desbutyl dronedarone have been shown to inactivate CYP3A4 and CYP3A5 in a time-, concentration-, and NADPH-dependent manner.[9]

Following its formation, N-debutyl-dronedarone is further metabolized, with a major pathway being catalyzed by monoamine oxidase A (MAO-A) to form propanoic acid-dronedarone and phenol-dronedarone.[10] The metabolic clearance of N-debutyl-dronedarone is slower than that of the parent dronedarone.[10]

The metabolic pathway of dronedarone to and beyond debutyldronedarone is illustrated in the following diagram.

Signaling Pathway Involvement

The parent compound, dronedarone, has been shown to influence cellular signaling pathways, which may contribute to its broader pharmacological effects beyond direct ion channel blockade. One notable pathway is the AKT signaling pathway . Research has demonstrated that dronedarone hydrochloride can enhance the bioactivity of endothelial progenitor cells through the regulation of the AKT signaling pathway. Furthermore, in animal models of ventricular hypertrophy, dronedarone has been shown to inhibit the NFATc4/ERK/AKT pathway. While these studies focus on dronedarone, the contribution of its active metabolite, debutyldronedarone, to these effects is an area for further investigation.

The following diagram illustrates a simplified representation of the AKT signaling pathway potentially modulated by dronedarone.

Experimental Protocols

Synthesis of this compound

A method for the synthesis of a debutylated substance related to dronedarone has been described.[11] The following is a representative protocol based on the published scheme.

Materials:

-

Precursor compound (e.g., a protected aminobenzofuran derivative)

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Anhydrous dimethylformamide (DMF)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Platinum-copper on carbon catalyst (Pt-Cu/C)

-

Methanesulfonyl chloride (MsCl)

-

Tetrahydrofuran (THF)

-

Triethylamine (B128534) (TEA)

-

4 M Hydrochloric acid in isopropanol (B130326) (HCl-IPA)

Step-by-step Procedure:

-

Alkylation: The precursor is reacted with a suitable alkylating agent in the presence of K₂CO₃ and KI in anhydrous DMF at 60°C.

-

Reduction: The product from the alkylation step is dissolved in methanol and subjected to hydrogenation using a Pt-Cu/C catalyst under a hydrogen atmosphere (e.g., 45 psi) at room temperature.

-

Sulfonylation: The resulting amine is dissolved in THF and cooled to 0°C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.

-

Hydrochloride Salt Formation: The crude product is treated with 4 M HCl in isopropanol at 0°C to room temperature to precipitate the hydrochloride salt.

-

Final Sulfonylation (if necessary): The hydrochloride salt can be further reacted with methanesulfonyl chloride in THF with triethylamine at 0°C to ensure complete sulfonylation.

The following diagram outlines the general workflow for the synthesis.

References

- 1. Desbutyl Dronedarone Hydrochloride | C27H37ClN2O5S | CID 71315590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Desbutyl Dronedarone Hydrochloride | 141626-35-9 [chemicalbook.com]

- 3. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiologic characterization of dronedarone in guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel electrophysiological properties of dronedarone: inhibition of human cardiac two-pore-domain potassium (K2P) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inactivation of Human Cytochrome P450 3A4 and 3A5 by Dronedarone and N-Desbutyl Dronedarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Debutyldronedarone Hydrochloride: A Technical Overview of Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debutyldronedarone hydrochloride is the primary active metabolite of Dronedarone, a benzofuran (B130515) derivative antiarrhythmic agent. As a key circulating metabolite, understanding its physicochemical properties, particularly solubility and stability, is crucial for comprehensive drug development and safety assessment. This technical guide provides a detailed overview of the available information on the solubility and stability characteristics of this compound, drawing from studies on its parent compound, Dronedarone.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, some basic properties can be inferred or have been reported qualitatively.

| Property | Value/Description | Source |

| Chemical Name | N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |

| Molecular Formula | C₂₇H₃₇ClN₂O₅S | |

| Molecular Weight | 537.1 g/mol | |

| Solubility | Chloroform: Slightly solubleMethanol: Slightly soluble | [1] |

| Predicted pKa | 7.40 ± 0.30 | [1] |

| Storage Temperature | Refrigerator | [1] |

Solubility Characteristics

Quantitative solubility data for this compound is not extensively documented. However, its parent drug, Dronedarone hydrochloride, is known to be practically insoluble in water. The solubility of Dronedarone hydrochloride has been reported to be slightly improved in acidic conditions. Given the structural similarity, it can be inferred that this compound may also exhibit limited aqueous solubility. One source qualitatively describes the solubility of this compound as "Slightly" in both Chloroform and Methanol[1].

Stability Profile

The stability of this compound is intrinsically linked to the degradation of its parent compound, Dronedarone hydrochloride. Forced degradation studies on Dronedarone hydrochloride have consistently identified Debutyldronedarone as a significant degradation product under various stress conditions.

Forced Degradation Studies of Dronedarone Hydrochloride Leading to Debutyldronedarone Formation

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following table summarizes the conditions under which Debutyldronedarone is formed from Dronedarone.

| Stress Condition | Experimental Protocol | Observations |

| Acid Hydrolysis | Dronedarone hydrochloride was heated with 1M HCl at 80°C for 2 hours.[2] | Significant degradation of Dronedarone occurs, with Debutyldronedarone being a major degradation product.[2][3] |

| Alkaline Hydrolysis | Dronedarone hydrochloride was heated with 0.1M NaOH at 80°C for 2 hours.[2] | Significant degradation of Dronedarone is observed, leading to the formation of Debutyldronedarone among other products.[2][4] |

| Oxidative Degradation | Dronedarone hydrochloride was treated with 6% v/v H₂O₂ at 80°C for 2 hours.[2] | Dronedarone shows susceptibility to oxidation, resulting in the formation of degradation products including Debutyldronedarone.[2][3] |

| Thermal Degradation | Dronedarone hydrochloride was heated at 70°C for 48 hours.[2] | Thermal stress can induce the degradation of Dronedarone, with Debutyldronedarone being one of the resulting impurities.[2] |

| Photolytic Degradation | Powdered Dronedarone hydrochloride was exposed to sunlight for 48 hours.[2] | Exposure to light can lead to the degradation of Dronedarone, forming Debutyldronedarone.[2][3] |

Note: While these studies confirm the formation of Debutyldronedarone from Dronedarone, they do not provide information on the intrinsic stability of this compound itself when subjected to these stress conditions.

Experimental Protocols

General Protocol for Forced Degradation of Dronedarone Hydrochloride

The following is a generalized workflow for conducting forced degradation studies on Dronedarone hydrochloride to generate and analyze Debutyldronedarone.

Caption: Workflow for Forced Degradation of Dronedarone HCl.

Stability-Indicating HPLC Method for Dronedarone and Debutyldronedarone

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. The following is a representative HPLC method adapted from the literature.

Chromatographic Conditions:

-

Column: Waters Symmetry C8 (100 x 4.6 mm), 5 µm particle size[2]

-

Mobile Phase: Buffer: Methanol (40:60 v/v)[2]

-

Buffer: 50 mM KH₂PO₄ + 1 ml triethylamine (B128534) in 1 liter water, pH adjusted to 2.5 with ortho-phosphoric acid[2]

-

-

Flow Rate: 1 ml/min[2]

-

Detection: UV at 290 nm[2]

-

Column Temperature: 30°C[5]

-

Injection Volume: 20 µL[5]

Caption: HPLC Method for Stability Indicating Assay.

Signaling Pathways and Logical Relationships

The degradation of Dronedarone to Debutyldronedarone is a chemical transformation rather than a biological signaling pathway. The logical relationship can be depicted as a simple degradation pathway.

Caption: Dronedarone to Debutyldronedarone Degradation.

Conclusion

This compound is a critical molecule in the context of Dronedarone's pharmacology and safety. While its formation as a degradation product of Dronedarone under various stress conditions is well-established, there is a notable lack of publicly available quantitative data regarding its intrinsic solubility and stability. The qualitative information suggests limited solubility. The provided experimental protocols for the forced degradation of Dronedarone serve as a basis for generating and studying Debutyldronedarone. Further research is warranted to fully characterize the physicochemical properties of this compound to support comprehensive drug development and risk assessment.

References

- 1. medscape.com [medscape.com]

- 2. FDA Drug Safety Communication: Review update of Multaq (dronedarone) and increased risk of death and serious cardiovascular adverse events | FDA [fda.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicity of Debutyldronedarone Hydrochloride: An In-depth Technical Guide

Disclaimer: Preclinical safety and toxicity data specifically for Debutyldronedarone hydrochloride, the primary active metabolite of Dronedarone (B1670951), are limited in publicly available literature. The following guide provides a comprehensive overview of the preclinical safety profile of the parent compound, Dronedarone hydrochloride, and includes the available in vitro toxicity data for Debutyldronedarone. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Debutyldronedarone (N-desbutyldronedarone) is the main pharmacologically active metabolite of Dronedarone, a benzofuran (B130515) derivative antiarrhythmic agent. Understanding the preclinical safety and toxicity profile of this metabolite is crucial for a complete assessment of Dronedarone's overall risk profile. This guide summarizes the available preclinical data, with a primary focus on the parent compound due to the scarcity of specific information on its metabolite.

In Vitro Toxicity of Debutyldronedarone

Direct preclinical safety and toxicity studies on Debutyldronedarone are not extensively reported. However, in vitro studies have provided some initial insights into its cytotoxic potential.

A study comparing the in vitro toxicity of Dronedarone and its metabolite, N-desbutyldronedarone (NDBD), in human hepatoma G2 (HepG2) cells found that both compounds elicited a loss of cell viability and cytotoxicity. Notably, the study highlighted that both Dronedarone and NDBD perturb mitochondrial function through uncoupling of oxidative phosphorylation and inhibition of the electron transport chain and other mitochondria-specific metabolic pathways like β-oxidation.[1]

Preclinical Safety and Toxicity of Dronedarone Hydrochloride

The preclinical safety of Dronedarone hydrochloride has been evaluated in a range of in vitro and in vivo studies. The key findings are summarized below.

Hepatotoxicity

Hepatotoxicity is a recognized concern with Dronedarone. Preclinical studies have focused on elucidating the underlying mechanisms, which appear to be primarily related to mitochondrial dysfunction.

Mechanism of Hepatotoxicity:

-

Mitochondrial Respiration and β-Oxidation Inhibition: In vitro studies using isolated rat liver mitochondria and HepG2 cells have shown that Dronedarone inhibits mitochondrial β-oxidation.[2][3] It also acts as an uncoupler and an inhibitor of the mitochondrial respiratory chain, specifically targeting complexes I and II.[2]

-

Oxidative Stress: Inhibition of mitochondrial function leads to the accumulation of reactive oxygen species (ROS), contributing to cellular damage.[2]

-

Apoptosis and Necrosis: The mitochondrial toxicity ultimately results in decreased cellular ATP content, leading to apoptosis and/or necrosis of hepatocytes.[2]

A study in mice demonstrated that Dronedarone treatment impaired the in vivo metabolism of palmitate, further supporting the inhibition of mitochondrial β-oxidation as a key mechanism of its hepatotoxicity.[3]

Experimental Protocol: In Vitro Hepatotoxicity Assessment

-

Cell Lines: Human hepatoma G2 (HepG2) cells and primary human hepatocytes.

-

Treatment: Cells were exposed to varying concentrations of Dronedarone for up to 24 hours.

-

Endpoints Assessed:

-

Cytotoxicity and apoptosis.

-

Cellular ATP content.

-

Mitochondrial membrane potential.

-

Reactive oxygen species (ROS) production.

-

Mitochondrial β-oxidation activity.

-

Activity of mitochondrial respiratory chain complexes.

-

Cardiovascular Safety Pharmacology

As an antiarrhythmic agent, the cardiovascular effects of Dronedarone have been extensively studied.

In vivo studies in anesthetized beagle dogs showed that intravenous administration of Dronedarone hydrochloride resulted in a dose-related decrease in left ventricular contraction and mean blood pressure.[4] The drug also significantly prolonged the Tpeak-Tend interval, suggesting a potential risk for inducing torsade de pointes.[4]

Genotoxicity and Carcinogenicity

Standard genotoxicity and carcinogenicity studies have been conducted for Dronedarone hydrochloride.

-

Carcinogenicity: Two-year oral gavage carcinogenicity bioassays in rats and mice revealed some drug-related neoplastic findings. These included histiocytic sarcomas in male mice, mammary adenocarcinomas in female mice, and hemangiomas in male rats. These findings occurred at exposures that were 5 to 8 times the clinical AUC at the maximum recommended human dose.[5] The mammary tumors may be linked to an increase in prolactin levels observed in mice at high doses.[5]

Reproductive and Developmental Toxicity

Dronedarone has shown teratogenic effects in preclinical studies.

-

Teratogenicity: In rats, Dronedarone was found to be teratogenic at doses similar to the recommended human dose, causing external, visceral, and skeletal malformations.[5] Consequently, Dronedarone is contraindicated in pregnant women.[5]

Quantitative Data Summary

Table 1: In Vitro Hepatotoxicity of Dronedarone

| Parameter | Effective Concentration | Cell System | Reference |

| Cytotoxicity and Apoptosis | Starting at 20 µM | Primary hepatocytes and HepG2 cells | [2] |

| Decrease in Cellular ATP | Starting at 20 µM | Primary hepatocytes and HepG2 cells | [2] |

| Inhibition of Respiratory Chain | ~10 µM | Primary hepatocytes and HepG2 cells | [2] |

| Inhibition of Mitochondrial β-oxidation | Starting at 10 µM | Acutely treated rat liver mitochondria and HepG2 cells | [2] |

Table 2: In Vivo Cardiovascular Effects of Dronedarone Hydrochloride in Beagle Dogs

| Dose (intravenous) | Peak Plasma Concentration | Cardiovascular Effects | Reference |

| 0.3 mg/kg | 61 ng/mL | Decreased left ventricular contraction and mean blood pressure | [4] |

| 3 mg/kg | 1248 ng/mL | Enhanced decrease in left ventricular contraction and mean blood pressure; significant prolongation of Tpeak-Tend interval | [4] |

Visualizations

Caption: Metabolic conversion of Dronedarone to Debutyldronedarone.

Caption: Proposed mechanism of Dronedarone-induced hepatotoxicity.

Caption: General workflow for preclinical safety assessment.

Conclusion

The available preclinical data indicate that Dronedarone hydrochloride has a toxicity profile that includes hepatotoxicity (mediated by mitochondrial dysfunction), cardiovascular effects, and reproductive toxicity. While specific preclinical safety and toxicity data for its active metabolite, this compound, are scarce, in vitro evidence suggests it shares a similar potential for mitochondrial toxicity. Further studies are warranted to fully characterize the safety profile of Debutyldronedarone to better understand its contribution to the overall toxicity observed with Dronedarone administration. Researchers and drug development professionals should consider these findings in the continued evaluation and risk assessment of Dronedarone and its metabolites.

References

- 1. Rational deuteration of dronedarone attenuates its toxicity in human hepatic HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of hepatocellular toxicity associated with dronedarone--a comparison to amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatic toxicity of dronedarone in mice: role of mitochondrial β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo Analysis of the Anti-atrial Fibrillatory, Proarrhythmic and Cardiodepressive Profiles of Dronedarone as a Guide for Safety Pharmacological Evaluation of Antiarrhythmic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Debutyldronedarone's Electrophysiological Impact on Cardiac Ion Channels: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dronedarone (B1670951), a benzofuran (B130515) derivative and a multichannel antiarrhythmic agent, is primarily used in the management of atrial fibrillation. Its complex pharmacological profile involves the modulation of several cardiac ion channels, contributing to its therapeutic effects. A crucial aspect of understanding dronedarone's complete mechanism of action and potential for drug-drug interactions lies in the electrophysiological characterization of its principal active metabolite, debutyldronedarone (B1669980) (also known as N-debutyl dronedarone). This technical guide provides a comprehensive overview of the known electrophysiological effects of debutyldronedarone on cardiac ion channels, alongside the well-documented effects of its parent compound, dronedarone. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the pertinent signaling pathways and experimental workflows.

While extensive research has been conducted on dronedarone, specific quantitative data on the electrophysiological effects of its metabolite, debutyldronedarone, on cardiac ion channels are limited in publicly available literature. It is, however, established that debutyldronedarone is an active metabolite and is reported to be 3 to 10 times less potent than the parent compound.[1]

Data Presentation: Quantitative Effects on Cardiac Ion Channels

The following tables summarize the available quantitative data on the inhibitory effects of dronedarone on various cardiac ion channels. This information provides a baseline for understanding the potential, albeit less potent, effects of debutyldronedarone.

Table 1: Inhibitory Effects of Dronedarone on Cardiac Potassium Channels

| Ion Channel | Current | Cell Type | IC50 (μM) | Reference |

| hERG (KCNH2) | IKr | Xenopus laevis oocytes | 9.2 | [2][3] |

| hERG (KCNH2) | IKr | Mammalian cells | ~0.059 | [4] |

| KvLQT1/minK | IKs | Xenopus laevis oocytes | >100 (33.2% block at 100 μM) | [2] |

| K2P2.1 (TREK-1) | IK2P | Xenopus laevis oocytes | 26.7 | |

| K2P3.1 (TASK-1) | IK2P | Xenopus laevis oocytes | 18.7 | |

| K2P2.1 (TREK-1) | IK2P | Mammalian cells | 6.1 | |

| K2P3.1 (TASK-1) | IK2P | Mammalian cells | 5.2 | |

| SK2 (KCNN2) | IKAS | Human atrial myocytes (CAF) | 2.42 | [5] |

| SK2 (KCNN2) | IKAS | HEK-293 cells | 1.7 | [5] |

CAF: Chronic Atrial Fibrillation

Table 2: Inhibitory Effects of Dronedarone on Cardiac Sodium Channels

| Ion Channel | Current | Cell Type | IC50 (μM) | Holding Potential | Reference |

| Nav1.5 (SCN5A) | INa | Guinea pig ventricular myocytes | 0.7 ± 0.1 | -80 mV | [6] |

| Nav1.5 (SCN5A) | INa | Human atrial myocytes | <3 (97% block at 3 μM) | -100 mV |

Table 3: Inhibitory Effects of Dronedarone on Cardiac Calcium Channels

| Ion Channel | Current | Cell Type | IC50 (μM) | Holding Potential | Reference |

| Cav1.2 | ICa,L | Guinea pig ventricular myocytes | 0.4 ± 0.1 | -40 mV | [6][7] |

| Cav3.2 | ICa,T | Neonatal rat cardiomyocytes/HEK293T | 9.20 | Not specified | [8] |

| Cav3.1 | ICa,T | Neonatal rat cardiomyocytes/HEK293T | 46.41 | Not specified | [8] |

Table 4: Inhibitory Effects of Dronedarone on Other Cardiac Ion Channels

| Ion Channel | Current | Cell Type | IC50 (μM) | Reference |

| HCN4 | If | CHO cells | 1.0 ± 0.1 | [6] |

Experimental Protocols

The following sections detail the typical methodologies employed in the electrophysiological assessment of compounds like dronedarone and its metabolites on cardiac ion channels.

Whole-Cell Patch Clamp Electrophysiology

This is the gold-standard technique for investigating the effects of pharmacological agents on ion channel function.

a. Cell Preparation:

-

Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used. These cells are stably transfected to express the specific human cardiac ion channel of interest (e.g., KCNH2 for hERG, SCN5A for Nav1.5, CACNA1C for Cav1.2).

-

Primary Cardiomyocytes: Alternatively, primary cardiomyocytes isolated from animal models (e.g., guinea pig, rabbit) or human atrial appendages obtained during cardiac surgery can be used to study the channels in a more native environment.

b. Solutions:

-

Internal (Pipette) Solution (in mM): A typical composition includes: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, and 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.

-

External (Bath) Solution (in mM): A standard external solution contains: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH. The composition can be modified depending on the specific ion channel being studied.

c. Recording Procedure:

-

A glass micropipette with a tip diameter of approximately 1-2 µm is filled with the internal solution and mounted on a micromanipulator.

-

The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm seal).

-

A brief pulse of suction is then applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

The cell's membrane potential is then "clamped" at a specific holding potential, and voltage protocols are applied to elicit ionic currents through the channel of interest.

-

The drug solution (dronedarone or debutyldronedarone) is applied to the cell via a perfusion system, and the resulting changes in the ionic current are recorded and analyzed.

Two-Microelectrode Voltage Clamp (for Xenopus oocytes)

This technique is often used for initial screening and characterization of ion channel modulators.

a. Oocyte Preparation:

-

Oocytes are harvested from female Xenopus laevis frogs.

-

The oocytes are injected with cRNA encoding the specific cardiac ion channel of interest.

-

The oocytes are then incubated for 2-5 days to allow for channel expression.

b. Recording Procedure:

-

The oocyte is placed in a recording chamber and impaled with two microelectrodes.

-

One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

-

Voltage protocols are applied to activate the expressed channels, and the resulting currents are measured.

-

The effects of the test compound are assessed by perfusing the oocyte with a solution containing the drug.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of debutyldronedarone's effect on cardiac action potential.

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Caption: Logical relationship between dronedarone, debutyldronedarone, and antiarrhythmic effect.

Conclusion

Debutyldronedarone, the primary active metabolite of dronedarone, contributes to the overall antiarrhythmic effect of the parent drug, albeit with a lower potency. While specific quantitative data on its direct interaction with a wide range of cardiac ion channels remains to be fully elucidated in publicly accessible literature, the established multi-channel blocking profile of dronedarone provides a strong foundation for understanding its potential mechanisms of action. The detailed experimental protocols outlined in this whitepaper serve as a guide for researchers aiming to further investigate the electrophysiological properties of debutyldronedarone and other novel antiarrhythmic compounds. Further studies are warranted to precisely quantify the effects of debutyldronedarone on individual cardiac ion channels to build a more complete picture of its contribution to the clinical efficacy and safety profile of dronedarone.

References

- 1. Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High affinity HERG K(+) channel blockade by the antiarrhythmic agent dronedarone: resistance to mutations of the S6 residues Y652 and F656 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

Debutyldronedarone Hydrochloride: A Technical Overview of its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debutyldronedarone (B1669980) hydrochloride is the major active N-debutylated metabolite of the antiarrhythmic drug dronedarone (B1670951).[1] This technical guide provides a comprehensive summary of the discovery and initial characterization of debutyldronedarone hydrochloride. The document covers its synthesis, analytical characterization, and initial pharmacological profiling, presenting available quantitative data in structured tables and outlining experimental methodologies. Visual diagrams are included to illustrate its metabolic pathway and the general workflow for its characterization.

Introduction

Dronedarone, a non-iodinated benzofuran (B130515) derivative, was developed as an alternative to amiodarone (B1667116) for the management of atrial fibrillation, with a more favorable safety profile.[1] Upon administration, dronedarone is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) enzymes, leading to the formation of N-debutylated metabolites.[2][3] The most prominent of these is debutyldronedarone (N-desbutyldronedarone), which circulates in the plasma and exhibits pharmacological activity, albeit at a reduced potency compared to the parent compound.[1] Understanding the properties of this major metabolite is crucial for a complete assessment of the therapeutic and toxicological profile of dronedarone.

Discovery and Synthesis

Debutyldronedarone was initially identified as a major circulating metabolite of dronedarone during preclinical and clinical development.[1] It is also recognized as a potential impurity in the manufacturing process of dronedarone hydrochloride.

Metabolic Pathway

The formation of debutyldronedarone from dronedarone is primarily catalyzed by CYP3A isoforms in the liver. Subsequently, debutyldronedarone is further metabolized by monoamine oxidase A (MAO-A).[2][3]

Chemical Synthesis

A general synthetic workflow is outlined below:

Analytical Characterization

The structural confirmation and characterization of this compound have been performed using a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Observed Characteristics | Reference |

| Mass Spectrometry (MS) | The molecular ion peak is consistent with the chemical formula C27H36N2O5S. | |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the sulfonamide N-H stretch, carbonyl (C=O) stretch, and S=O stretches of the sulfonyl group have been reported. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR have been used to confirm the structure, though detailed spectral data with chemical shifts and coupling constants are not publicly available. |

Note: Detailed spectral data such as specific peak assignments for NMR and a full fragmentation pattern for MS are not available in the reviewed literature.

Pharmacological Characterization

Initial pharmacological studies have focused on the inhibitory activity of debutyldronedarone against various enzymes and receptors.

In Vitro Activity

The following table summarizes the available quantitative data on the in vitro activity of debutyldronedarone.

| Target | Assay Type | Species | IC50 (µM) | Reference |

| Cytochrome P450 2J2 (CYP2J2) | Enzyme Inhibition | Human | 1.59 | |

| Soluble Epoxide Hydrolase (sEH) | Enzyme Inhibition | Human | 2.73 | |

| Mitochondrial Complex I | Enzyme Inhibition | Rat | 11.94 | |

| Mitochondrial Complex II | Enzyme Inhibition | Rat | 24.54 | |

| Intracellular ATP Levels (H9c2 cells) | Cell-based | Rat | 1.07 | |

| Thyroid Hormone Receptor α1 (TRα1) | Binding | Chicken | 59 | |

| Thyroid Hormone Receptor β1 (TRβ1) | Binding | Human | 280 |

Electrophysiological Effects

Direct experimental data on the effects of debutyldronedarone on cardiac ion channels (e.g., hERG, sodium, calcium channels) are currently lacking in the public literature. However, as a metabolite of dronedarone, it is hypothesized to have some activity on these channels, though likely with lower potency than the parent compound. Dronedarone is known to be a multi-channel blocker, and further investigation into the electrophysiological profile of debutyldronedarone is warranted.

Experimental Methodologies

While detailed, step-by-step protocols for the specific experiments on debutyldronedarone are not fully available, the following sections outline the general methodologies that would be employed for its characterization based on standard practices in drug discovery and development.

Synthesis and Purification

General Procedure: The synthesis would typically involve the reaction of a key benzofuran intermediate with an appropriate side chain under controlled temperature and reaction times. Purification would be achieved through column chromatography on silica (B1680970) gel, and the final hydrochloride salt would be prepared by treating the free base with hydrochloric acid in a suitable solvent, followed by crystallization or precipitation.

Analytical Characterization

-

NMR Spectroscopy: 1H and 13C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d6 or CDCl3. Structural elucidation would be based on the analysis of chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern for further structural confirmation.

-

Infrared Spectroscopy: An FT-IR spectrometer would be used to obtain the infrared spectrum of the compound (typically as a KBr pellet or thin film) to identify characteristic functional group vibrations.

In Vitro Pharmacology Assays

-

Enzyme Inhibition Assays: The inhibitory activity against enzymes like CYPs and sEH would be determined using specific substrates that are metabolized by these enzymes into a fluorescent or luminescent product. The assay would be performed in a multi-well plate format, and the signal would be measured using a plate reader. IC50 values would be calculated by fitting the concentration-response data to a suitable pharmacological model.

-

Cell-Based Assays: Cytotoxicity and effects on cellular processes (e.g., ATP levels) would be assessed using cultured cell lines (e.g., H9c2 cardiomyocytes). Cell viability would be measured using assays such as the MTT or CellTiter-Glo assay.

-

hERG Channel Assay: The potential for debutyldronedarone to inhibit the hERG potassium channel would be evaluated using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel. A specific voltage protocol would be applied to elicit hERG currents, and the effect of different concentrations of the compound on the current amplitude would be measured to determine the IC50.

Conclusion

This compound is a key active metabolite of dronedarone, formed via CYP3A-mediated metabolism. While its initial characterization has provided insights into its chemical structure and some of its pharmacological activities, a significant amount of detailed experimental data, particularly regarding its synthesis, comprehensive spectroscopic analysis, and electrophysiological effects on cardiac ion channels, is not yet publicly available. Further in-depth studies are necessary to fully elucidate the contribution of debutyldronedarone to the overall clinical profile of dronedarone. This technical guide serves as a summary of the current knowledge and a framework for future research in this area.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Quantification of Debutyldronedarone Hydrochloride

These application notes provide detailed methodologies for the quantitative analysis of Debutyldronedarone (B1669980) hydrochloride in biological matrices, primarily human plasma. The protocols are intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction

Debutyldronedarone is the primary active metabolite of Dronedarone (B1670951), an antiarrhythmic agent used in the treatment of atrial fibrillation.[1] Accurate quantification of Debutyldronedarone is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment.[2][3] This document outlines two validated analytical methods for the determination of Debutyldronedarone hydrochloride: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

A summary of the key quantitative data for the described analytical methods is presented in the tables below for easy comparison.

Table 1: HPLC-UV Method for Quantification of Debutyldronedarone in Human Plasma[2]

| Parameter | Result |

| Linearity Range | 10–1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-assay Precision (%RSD) | 3.8–17.3% |

| Inter-assay Precision (%RSD) | 2.8–13.8% |

| Intra-assay Accuracy | 87.8–108.2% |

| Inter-assay Accuracy | 93.1–110.2% |

| Extraction Recovery | 78.8% (69.9–81.8%) |

Table 2: LC-MS/MS Method for Quantification of Debutyldronedarone in Human Plasma[1]

| Parameter | Result |

| Linearity Range | 0.200–200 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL |

| Intra-day Precision (%RSD) | < 7.2% |

| Inter-day Precision (%RSD) | < 7.2% |

| Accuracy (%RE) | Within ±5.1% |

Experimental Protocols

Detailed protocols for the HPLC-UV and LC-MS/MS methods are provided below.

Protocol 1: HPLC-UV Method for the Simultaneous Determination of Dronedarone and Debutyldronedarone in Human Plasma[2]

This protocol describes an isocratic HPLC method with UV detection for the quantification of Debutyldronedarone in human plasma.

Materials and Reagents

-

This compound reference standard

-

Dronedarone hydrochloride reference standard

-

Bepridil hydrochloride (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Dichloromethane (HPLC grade)

-

n-Hexane (HPLC grade)

-

Diisopropyl ether

-

Potassium dihydrogen phosphate (B84403) (KH2PO4)

-

Orthophosphoric acid (85%)

-

Methyl tert-butyl ether

-

Drug-free human plasma

Instrumentation and Chromatographic Conditions

-

HPLC System: Isocratic HPLC system with a manual injector and UV detector.

-

Column: Supelcosil LC-CN column (150 × 4.6 mm, 5 µm) with a Supelguard LC-CN precolumn (20 × 4.6 mm, 5 µm).[2]

-

Mobile Phase: A mixture of CH3OH:CH3CN:H2O:0.5 M KH2PO4 (170:85:237.2:7.8 v/v) with the addition of 0.1 mL of 85% H3PO4.[2]

-

Flow Rate: 1.8 mL/min.[2]

-

Detection Wavelength: 290 nm.[2]

-

Temperature: Ambient.[2]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Debutyldronedarone, Dronedarone, and Bepridil by dissolving the appropriate amount of their hydrochloride salts in methanol.[2] Store at 4°C.

-

Working Solutions: Prepare working solutions for calibration and quality control by diluting the stock solutions with methanol.

-

Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the working solutions to obtain final concentrations for Debutyldronedarone in the range of 10–1000 ng/mL for the calibration curve and 30, 250, and 800 ng/mL for low, medium, and high QC samples, respectively.[2]

Sample Preparation (Liquid-Liquid Extraction)

-

Take 0.4 mL of plasma sample (calibration standard, QC, or unknown).

-

Alkalize the plasma sample.

-

Add the internal standard (Bepridil).

-

Add methyl tert-butyl ether for extraction.

-

Vortex for 8 minutes.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

Inject a portion of the reconstituted sample into the HPLC system.

Data Analysis

-

Identify and integrate the peaks for Debutyldronedarone, Dronedarone, and the internal standard based on their retention times (approximately 4.0 min for Debutyldronedarone).[2]

-

Construct a calibration curve by plotting the peak area ratio of Debutyldronedarone to the internal standard against the nominal concentration.

-

Determine the concentration of Debutyldronedarone in the unknown samples from the calibration curve.

Caption: HPLC-UV Experimental Workflow for Debutyldronedarone Quantification.

Protocol 2: LC-MS/MS Method for the Simultaneous Determination of Dronedarone and Debutyldronedarone in Human Plasma[1]

This protocol outlines a sensitive and rapid LC-MS/MS method for the quantification of Debutyldronedarone in human plasma.

Materials and Reagents

-

This compound reference standard

-

Dronedarone hydrochloride reference standard

-

Amiodarone (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Acetic acid

-

Drug-free human plasma

Instrumentation and Chromatographic/Mass Spectrometric Conditions

-

LC System: A liquid chromatography system capable of gradient elution.

-

MS System: A tandem mass spectrometer with a positive atmospheric pressure chemical ionization (APCI) interface.[1]

-